molecular formula C6H9N3O2S B115461 N-(3-aminophenyl)sulfamide CAS No. 145878-34-8

N-(3-aminophenyl)sulfamide

Cat. No.: B115461
CAS No.: 145878-34-8
M. Wt: 187.22 g/mol
InChI Key: FXCZOYHASUCPTG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(3-aminophenyl)sulfamide is a type of sulfonamide, a class of compounds known for their broad-spectrum antibacterial activities . The primary target of sulfonamides is the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, an essential component for bacterial growth .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By mimicking the structure of PABA, sulfonamides bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, the building blocks of DNA. This leads to the inhibition of bacterial growth and replication . The downstream effects include the disruption of various biochemical pathways dependent on DNA synthesis, ultimately leading to the death of the bacteria .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication, leading to the eventual death of the bacteria . This makes it effective in treating bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its absorption and metabolism, potentially leading to drug interactions . Additionally, the pH of the environment can influence the ionization state of the compound, affecting its solubility and absorption

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)sulfamide can be achieved through various methods. One efficient method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide . This method is environmentally friendly and tolerates a wide range of functional groups, providing a variety of sulfonamide products in reasonable to excellent yields .

Industrial Production Methods: Industrial production of sulfamides, including this compound, often relies on robust and high-yielding condensation reactions. The recent development of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry has enabled the synthesis of unique classes of polymers, including polysulfamides . This process is practical and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(3-aminophenyl)sulfamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various sulfonamides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

1-amino-3-(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-5-2-1-3-6(4-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCZOYHASUCPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145878-34-8
Record name N-(3-aminophenyl)aminosulfonamide
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